

Suc-Ala-Ala-Pro-Phe-SBzl CAS number and molecular weight

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Compound of Interest

Compound Name: Suc-Ala-Ala-Pro-Phe-SBzl

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In-Depth Technical Guide: Suc-Ala-Ala-Pro-Phe-SBzl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Succinyl-Alanine-Alanine-Proline-Phenylalanine-S-benzyl ester (**Suc-Ala-Ala-Pro-Phe-SBzl**), a key synthetic peptide substrate used in the study of chymotrypsin and chymotrypsin-like serine proteases.

Core Compound Data

Suc-Ala-Pro-Phe-SBzI is a highly specific substrate designed for sensitive assays of enzymes that exhibit chymotrypsin-like activity. Its structure, featuring a thiobenzyl ester (SBzI) leaving group upon cleavage, allows for versatile detection methods.



Property	Value	Source(s)
CAS Number	80651-95-2	[1]
Molecular Formula	C31H38N4O7S	[1]
Molecular Weight	610.72 g/mol	[1][2]
Sequence	Suc-Ala-Ala-Pro-Phe-SBzl	[2]
Appearance	Typically a white to off-white solid	
Storage Conditions	Store at -20°C for long-term stability	

Biochemical Applications and Mechanism of Action

Suc-Ala-Ala-Pro-Phe-SBzl serves as a crucial tool for in vitro characterization of various chymotrypsin-like enzymes, which are implicated in numerous physiological and pathological processes.

Primary Applications:

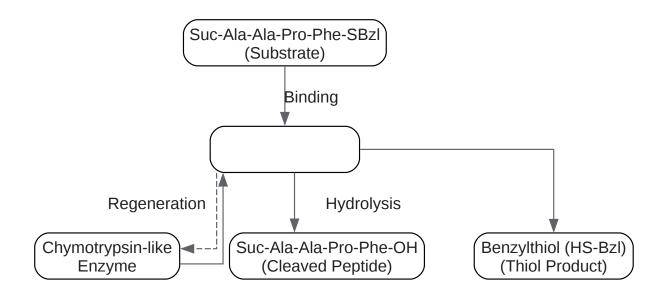
- Enzyme Kinetics: Used to determine kinetic parameters (K_m, k_{kat}) of chymotrypsin and other related proteases such as human leukocyte cathepsin G and rat mast cell proteases (RMCP I and RMCP II).[2][3]
- Inhibitor Screening: Acts as a reliable substrate in high-throughput screening assays to identify and characterize novel inhibitors of chymotrypsin-like enzymes.
- Drug Development: Facilitates the study of proteases involved in diseases like inflammation, pancreatitis, and cancer, aiding in the development of targeted therapeutics.[4]
- Diagnostic Research: Has been explored as a potential tool in diagnostic assays, for instance, in relation to pancreatic cancer, due to its interaction with specific diseaseassociated enzymes.[1]



The fundamental principle of its use involves the enzymatic hydrolysis of the peptide bond C-terminal to the phenylalanine residue. This reaction releases the benzylthiol (thiobenzyl) group, which can then be detected.

Enzymatic Reaction Pathway

The following diagram illustrates the enzymatic cleavage of **Suc-Ala-Ala-Pro-Phe-SBzI** by a chymotrypsin-like enzyme.



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Enzymatic cleavage of the substrate.

Experimental Protocols

A highly sensitive and widely adopted method for measuring the enzymatic activity using **Suc-Ala-Pro-Phe-SBzI** was developed by Harper et al. and involves a coupled reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[1] The liberated benzylthiol reacts with DTNB to produce the chromophore 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[5][6]

Materials

Suc-Ala-Ala-Pro-Phe-SBzI (Substrate)



- Chymotrypsin or other protease of interest (Enzyme)
- Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5, containing 0.5 M NaCl)
- DTNB (Ellman's Reagent)
- Dimethyl sulfoxide (DMSO) for stock solutions
- Spectrophotometer (plate reader or cuvette-based)
- 96-well microplate or cuvettes

Stock Solutions

- Substrate Stock (10-20 mM): Dissolve Suc-Ala-Ala-Pro-Phe-SBzl in DMSO. Store at -20°C.
- DTNB Stock (10 mM): Dissolve DTNB in the assay buffer. Prepare fresh and protect from light.
- Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin to maintain stability). Determine the protein concentration accurately.

Assay Procedure (96-well plate format)

- Prepare Working Solutions:
 - Dilute the Substrate Stock solution in the assay buffer to the desired final concentration (e.g., 200 μM).
 - Prepare serial dilutions of the enzyme in the assay buffer to determine the linear range of the assay.
- Set up the Reaction Mixture:
 - To each well, add 50 μL of assay buffer.
 - Add 25 μL of the DTNB working solution.
 - Add 25 μL of the Substrate working solution.



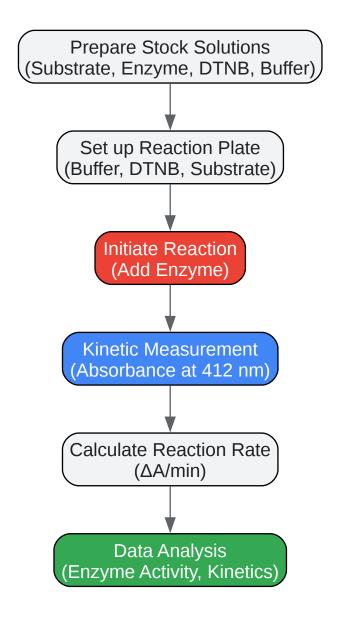
Initiate the Reaction:

- \circ Add 25 μ L of the enzyme dilution to the wells to start the reaction. For the blank/negative control, add 25 μ L of the enzyme buffer.
- $\circ~$ The final volume in each well is 125 $\mu L.$
- Measure Absorbance:
 - Immediately place the plate in a spectrophotometer pre-set to 37°C.
 - Measure the increase in absorbance at 412 nm kinetically, taking readings every 30-60 seconds for 5-10 minutes.
- Data Analysis:
 - Calculate the rate of reaction (ΔA_{412} /min) from the linear portion of the kinetic curve.
 - Subtract the rate of the blank (non-enzymatic hydrolysis) from the sample rates.
 - Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ϵ of TNB²⁻ at 412 nm is ~14,150 M⁻¹cm⁻¹).[5]

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical enzyme kinetics experiment using this substrate.





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Workflow for a chymotrypsin activity assay.

Signaling Pathway Context

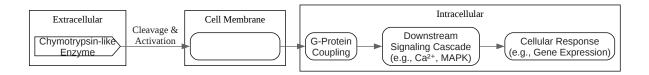
Suc-Ala-Ala-Pro-Phe-SBzl is not a signaling molecule itself but is a tool to study enzymes that are part of complex signaling cascades. Chymotrypsin-like proteases are involved in:

 Protease-Activated Receptor (PAR) Signaling: Some chymotrypsin-like enzymes can cleave and activate PARs (e.g., PAR-1, PAR-2) on cell surfaces, initiating intracellular signaling cascades that regulate inflammation, gut homeostasis, and other cellular responses.[2]



- Tissue Remodeling and Inflammation: Enzymes like cathepsin G, released by neutrophils, play a role in inflammation and tissue damage. Assaying their activity with substrates like this peptide helps in understanding these processes.[7]
- Cancer Progression: Aberrant protease activity is a hallmark of many cancers, contributing to tumor growth, invasion, and metastasis.

The diagram below shows a simplified representation of how a chymotrypsin-like enzyme can initiate a cellular signal through a PAR.



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Protease-activated receptor (PAR) signaling.

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